Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid: An In-depth Technical Guide
Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. This document details its key spectral characteristics, outlines the experimental protocols for their determination, and presents a typical experimental workflow for its application in biomolecule labeling and imaging. Sulfo-Cyanine7.5 dicarboxylic acid is a water-soluble cyanine dye valued for its bright fluorescence and deep tissue penetration, making it a powerful tool in various research and drug development applications.[1][2]
Core Spectral Properties
The defining characteristics of a fluorescent dye are its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. These properties dictate its suitability for specific applications and instrumentation. The spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below.
| Spectral Property | Value |
| Excitation/Absorption Maximum (λabs) | 778 nm[3] |
| Emission Maximum (λem) | 797 nm[3] |
| Molar Extinction Coefficient (ε) | 222,000 L·mol-1·cm-1[3] |
| Fluorescence Quantum Yield (ΦF) | 0.21[3] |
| Recommended Stokes Shift | ~19 nm |
| Solubility | Water, DMF, DMSO[4] |
Experimental Protocols
Accurate characterization of the spectral properties of fluorescent dyes is crucial for reliable and reproducible experimental results. The following sections detail the standard methodologies for measuring the key spectral parameters of Sulfo-Cyanine7.5 dicarboxylic acid.
Measurement of the Absorption Spectrum
The absorption spectrum reveals the wavelengths of light a molecule absorbs. This is a fundamental property for determining the optimal excitation wavelength.
Methodology:
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Sample Preparation: Prepare a dilute solution of Sulfo-Cyanine7.5 dicarboxylic acid in a suitable solvent (e.g., phosphate-buffered saline for biological applications). The concentration should be adjusted to yield an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.[5]
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Instrumentation: A UV-Vis spectrophotometer is used for this measurement.
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Procedure:
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Record a baseline spectrum using a cuvette containing only the solvent.
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Measure the absorbance of the dye solution across a range of wavelengths (e.g., 600-900 nm).
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The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
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Measurement of the Fluorescence Emission Spectrum
The fluorescence emission spectrum shows the wavelengths of light emitted by the dye after excitation.
Methodology:
-
Sample Preparation: Use the same dilute solution prepared for the absorbance measurement.
-
Instrumentation: A spectrofluorometer is required for this measurement.
-
Procedure:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λabs) determined previously (778 nm).
-
Scan the emission wavelengths over a range that includes the expected emission (e.g., 780-900 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
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Determination of the Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Principle: The Beer-Lambert law (A = εlc) is used, where A is the absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
-
Procedure:
Determination of the Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Reference Standard: A well-characterized fluorescent dye with a known quantum yield and similar spectral properties to the sample is chosen as a reference.
-
Procedure:
-
Prepare solutions of both the Sulfo-Cyanine7.5 dicarboxylic acid and the reference standard with identical absorbance at the same excitation wavelength.[8]
-
Measure the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation and emission bandwidths, detector settings).
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Integrate the area under the emission curves for both the sample and the reference.
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The quantum yield of the sample (ΦF,S) is calculated using the following equation: ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:
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ΦF,R is the quantum yield of the reference.
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IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.
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AS and AR are the absorbances of the sample and reference at the excitation wavelength, respectively.
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nS and nR are the refractive indices of the sample and reference solutions, respectively.[8][9]
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Experimental Workflow: Protein Labeling and Fluorescence Imaging
Sulfo-Cyanine7.5 dicarboxylic acid, with its reactive carboxylic acid groups, can be conjugated to biomolecules for various imaging applications. The following diagram illustrates a general workflow for labeling a target protein and subsequent visualization via fluorescence microscopy.
This workflow demonstrates the activation of the carboxylic acid groups of the dye, conjugation to a target protein, purification of the labeled protein, and its subsequent use in fluorescence microscopy for imaging.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]
- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
